REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([O:15]C(C)(C)C)=[O:14])[CH:9]=2)[N:4]=1.FC(F)(F)C(O)=O>ClCCl>[F:21][C:2]([F:1])([F:20])[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([OH:15])=[O:14])[CH:9]=2)[N:4]=1
|
Name
|
tert-butyl 2-trifluoromethylquinoline-6-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC2=CC=C(C=C2C=C1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.18 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Type
|
CUSTOM
|
Details
|
triturated with heptane (4×10 mL)
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC2=CC=C(C=C2C=C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |